molecular formula C20H13BrN2O3 B11681377 (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide

Cat. No.: B11681377
M. Wt: 409.2 g/mol
InChI Key: WWVFKPWGVKLILY-SDNWHVSQSA-N
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Description

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a furan ring, a bromophenyl group, a cyano group, and a hydroxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction, where a phenyl ring is treated with bromine or a brominating agent.

    Formation of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanide salts.

    Coupling with Hydroxyphenyl Group: The final step involves coupling the furan ring with the hydroxyphenyl group through a condensation reaction, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring and phenyl groups.

    Reduction: Amino derivatives of the cyano group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide
  • (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide
  • (2E)-3-[5-(4-methylphenyl)furan-2-yl]-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide lies in the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards biological targets.

Properties

Molecular Formula

C20H13BrN2O3

Molecular Weight

409.2 g/mol

IUPAC Name

(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C20H13BrN2O3/c21-15-7-5-13(6-8-15)19-10-9-16(26-19)11-14(12-22)20(25)23-17-3-1-2-4-18(17)24/h1-11,24H,(H,23,25)/b14-11+

InChI Key

WWVFKPWGVKLILY-SDNWHVSQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)/C#N)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C#N)O

Origin of Product

United States

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